An In-Depth Technical Guide to [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid: Properties, Synthesis, and Applications in Drug Development
An In-Depth Technical Guide to [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid Moiety in Medicinal Chemistry
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is a key heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its structure incorporates both a tetrazole ring and a thioacetic acid group, bestowing upon it unique physicochemical properties that make it a valuable building block for the synthesis of various pharmacologically active agents. The tetrazole moiety is a well-established bioisostere of the carboxylic acid functional group, offering similar acidity but with increased lipophilicity and metabolic stability. This has led to the widespread incorporation of tetrazoles into drug candidates to enhance their pharmacokinetic profiles. The thioacetic acid portion, on the other hand, provides a reactive handle for further chemical modifications and plays a crucial role in the biological activity of molecules that contain it. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid, with a particular focus on its role in the development of cephalosporin antibiotics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid and its key precursor, 1-methyl-1H-tetrazole-5-thiol, is essential for their effective use in synthesis and drug design.
| Property | [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid | 1-Methyl-1H-tetrazole-5-thiol |
| CAS Number | 55862-52-7[1] | 13183-79-4 |
| Molecular Formula | C₄H₆N₄O₂S | C₂H₄N₄S |
| Molecular Weight | 174.18 g/mol [1] | 116.14 g/mol |
| Appearance | Predicted to be a solid | White to off-white crystalline powder |
| Melting Point | Not available | 125-128 °C[2] |
| Solubility | Not available | Slightly soluble in chloroform, methanol, and water[2] |
| pKa | Not available | 0.70 ± 0.20 (Predicted) |
Synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid
The synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is typically achieved through a two-step process starting from the commercially available 1-methyl-1H-tetrazole-5-thiol. The overall synthetic workflow involves an initial S-alkylation reaction followed by hydrolysis of the resulting ester.
Caption: Synthetic workflow for [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid.
Step 1: Synthesis of Ethyl [(1-methyl-1H-tetrazol-5-yl)thio]acetate (S-Alkylation)
This step involves the nucleophilic attack of the thiolate anion of 1-methyl-1H-tetrazole-5-thiol on an ethyl haloacetate, typically ethyl bromoacetate. The thiol is deprotonated by a suitable base to form the more nucleophilic thiolate.
Reaction Mechanism:
Caption: S-Alkylation via SN2 mechanism.
Experimental Protocol:
-
Deprotonation: Dissolve 1-methyl-1H-tetrazole-5-thiol in a suitable polar aprotic solvent such as acetone or acetonitrile. Add an equimolar amount of a non-nucleophilic base, such as potassium carbonate, and stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate.
-
Alkylation: To the stirred suspension, add ethyl bromoacetate dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl [(1-methyl-1H-tetrazol-5-yl)thio]acetate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions. Basic hydrolysis is often preferred due to its generally faster reaction rates and milder conditions.[3]
Experimental Protocol (Base-Catalyzed Hydrolysis):
-
Reaction Setup: Dissolve the ethyl [(1-methyl-1H-tetrazol-5-yl)thio]acetate in a mixture of an alcohol (e.g., ethanol) and water.
-
Hydrolysis: Add an excess of an aqueous base, such as sodium hydroxide or potassium hydroxide, to the solution. Heat the mixture to reflux and monitor the reaction by TLC.[3]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The product, [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid, may precipitate out of the solution and can be collected by filtration. If it remains dissolved, the product can be extracted with a suitable organic solvent like ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.
Spectroscopic Characterization
Mass Spectrometry
A GC-MS spectrum of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid shows a molecular ion peak corresponding to its molecular weight of 174.18 g/mol .[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the known chemical shifts of similar structures, the following peaks are expected in the 1H and 13C NMR spectra:
-
1H NMR:
-
A singlet for the methyl protons (N-CH₃) is anticipated to appear around 3.9-4.0 ppm.[5]
-
A singlet for the methylene protons (-S-CH₂-) is expected in the region of 3.8-4.2 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH) will be observed at a downfield chemical shift, typically >10 ppm, and its position will be dependent on the solvent and concentration.
-
-
13C NMR:
-
The methyl carbon (N-CH₃) should resonate at approximately 33-35 ppm.[5]
-
The methylene carbon (-S-CH₂-) is expected around 35-40 ppm.
-
The quaternary carbon of the tetrazole ring attached to the sulfur atom will appear significantly downfield, likely in the range of 150-155 ppm.[5]
-
The carboxylic acid carbonyl carbon (-COOH) will be observed in the typical region for carboxylic acids, around 170-175 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is expected to show characteristic absorption bands for its functional groups:
-
A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1730 cm⁻¹.
-
Vibrations associated with the tetrazole ring are typically observed in the 1340-1640 cm⁻¹ and 900-1200 cm⁻¹ regions.[6]
-
The C-S stretching vibration is generally weak and appears in the fingerprint region.
Applications in Drug Development: The Cephalosporin Connection
The most prominent application of the [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid moiety is in the field of antibiotics, specifically as a crucial side chain in several second and third-generation cephalosporins. This structural element is often referred to as the 1-methyltetrazole-5-thiol (MTT) side chain.
Role in Cephalosporin Antibiotics
The MTT side chain is found at the C-3 position of the cephalosporin nucleus in antibiotics such as:
-
Cefazolin: A first-generation cephalosporin with a related 2-methyl-1,3,4-thiadiazole-5-thiol (MTD) side chain that exhibits similar biological effects.[7][8]
-
Cefoperazone: A third-generation cephalosporin containing the MTT side chain.[9]
The presence of this side chain significantly influences the pharmacokinetic and pharmacodynamic properties of these antibiotics, including their spectrum of activity and metabolic stability.
Mechanism of Action and Clinical Implications
While beneficial for antibacterial activity, the MTT side chain has been associated with certain adverse effects, most notably hypoprothrombinemia (a deficiency of prothrombin), which can lead to bleeding complications.[10] This is attributed to the inhibition of the vitamin K-dependent carboxylation of glutamate residues in coagulation factors.[7][9]
Caption: Mechanism of MTT-induced coagulopathy.
This inhibition disrupts the normal blood clotting cascade, leading to an increased risk of bleeding, particularly in patients with underlying vitamin K deficiency. This mechanistic understanding is crucial for clinicians when prescribing cephalosporins containing the MTT side chain.
Safety and Handling
The precursor, 1-methyl-1H-tetrazole-5-thiol, is classified as an irritant, causing skin, eye, and respiratory irritation.[2] It is also air-sensitive.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is expected to have similar irritant properties due to its structural similarity and the presence of the acidic functional group. Standard laboratory safety procedures should be followed.
Conclusion
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is a versatile and important building block in medicinal chemistry. Its synthesis from 1-methyl-1H-tetrazole-5-thiol is a straightforward process, and its unique combination of a tetrazole ring and a thioacetic acid moiety has been effectively utilized in the design of potent antibacterial agents. The well-documented role of the corresponding MTT side chain in cephalosporin antibiotics highlights the significant impact this chemical entity has had on drug development. A thorough understanding of its chemical properties, synthesis, and biological implications is therefore essential for researchers and scientists working in this field.
References
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Lee, J. H., et al. (2019). The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis. Journal of Korean Medical Science, 34(40), e258. [Link]
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- da Silva, A. B. F., et al. (2016). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Magnetic Resonance in Chemistry, 54(10), 821-825.
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Lipsky, J. J., Lewis, J. C., & Novick, W. J. (1984). Production of hypoprothrombinaemia by cefazolin and 2-methyl-1,3,4-thiadiazole-5-thiol in the rat. Journal of Antimicrobial Chemotherapy, 14(6), 629-633. [Link]
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